- Process for the preparation of substituted phenylacetylenes via deprotection of 2-methyl-4-aryl-3-butyn-2-ols, China, , ,
Cas no 92866-00-7 (1-Ethynyl-4-(phenylethynyl)benzene)

92866-00-7 structure
Nom du produit:1-Ethynyl-4-(phenylethynyl)benzene
Numéro CAS:92866-00-7
Le MF:C16H10
Mégawatts:202.250604152679
MDL:MFCD27665710
CID:752985
PubChem ID:253660199
1-Ethynyl-4-(phenylethynyl)benzene Propriétés chimiques et physiques
Nom et identifiant
-
- Benzene, 1-ethynyl-4-(phenylethynyl)-
- 1-Ethynyl-4-(phenylethynyl)benzene
- 1-ethynyl-4-(2-phenylethynyl)benzene
- 4-Ethynyldiphenylacetylene
- 1-(4-Ethynylphenyl)-2-phenylacetylene
- 4-(phenylethynyl)phenylacetylene
- [4-(Phenylethynyl)phenyl]ethyne
- WAUKYPQSFIENDE-UHFFFAOYSA-N
- E0967
- 1-Ethynyl-4-(2-phenylethynyl)benzene (ACI)
- Benzene, 1-ethynyl-4-(phenylethynyl)- (7CI, 9CI)
- [p-(Phenylethynyl)phenyl]acetylene
- p-Ethynyltolane
- YSWG397
- CS-0169895
- DTXSID60460868
- T73075
- AKOS030228731
- MFCD27665710
- SY056503
- 92866-00-7
- AS-61834
- 1-Ethynyl-4-phenylethynyl-benzene
-
- MDL: MFCD27665710
- Piscine à noyau: 1S/C16H10/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-11H
- La clé Inchi: WAUKYPQSFIENDE-UHFFFAOYSA-N
- Sourire: C#CC1C=CC(C#CC2C=CC=CC=2)=CC=1
Propriétés calculées
- Qualité précise: 202.078250319g/mol
- Masse isotopique unique: 202.078250319g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 3
- Complexité: 315
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 0
- Le xlogp3: 5
Propriétés expérimentales
- Point de fusion: 88.0 to 92.0 deg-C
- λ max: 318(Benzene)(lit.)
1-Ethynyl-4-(phenylethynyl)benzene Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1-Ethynyl-4-(phenylethynyl)benzene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0967-1g |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | 98.0%(GC) | 1g |
¥590.0 | 2022-06-10 | |
TRC | E940405-10mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E862676-250mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | ≥98%(GC) | 250mg |
1,616.00 | 2021-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156082-50mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 50mg |
¥47.90 | 2023-09-03 | |
Ambeed | A955699-1g |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | 98% GC | 1g |
$46.0 | 2025-02-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156082-200MG |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 200MG |
¥882.00 | 2021-05-21 | |
Ambeed | A955699-5g |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | 98% GC | 5g |
$229.0 | 2025-02-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156082-1G |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 1g |
¥544.90 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240535-250mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | 98% | 250mg |
¥136.00 | 2024-04-25 | |
abcr | AB474408-200mg |
1-Ethynyl-4-(phenylethynyl)benzene, 98%; . |
92866-00-7 | 98% | 200mg |
€118.40 | 2025-02-27 |
1-Ethynyl-4-(phenylethynyl)benzene Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Toluene , 1,2-Dimethoxyethane ; 2 h, 70 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Three-terminal field-controlled molecular devices, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; overnight, rt
Référence
- Multiple self-assembled nanostructures from an oligo(p-phenyleneethynylene) containing rod-coil-rod triblock copolymerChemical Communications (Cambridge, 2005, (38), 4786-4788,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide , Tributylmethoxystannane Solvents: Tetrahydrofuran ; 4.5 h, reflux
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium ; 8 h, rt
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium ; 8 h, rt
Référence
- A one-pot method for the synthesis of phenylalkynyl-substituted terminal alkynes by deprotection/stannylation followed by a Migita-Kosugi-Stille couplingJournal of Chemical Research, 2018, 42(5), 235-238,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 6 h, rt
Référence
- Self-assembled nanostructures of linear arylacetylenes and their aza-substituted analoguesAIP Advances, 2016, 6(6),,
Méthode de production 6
Conditions de réaction
1.1 Catalysts: Methanol , Tetrabutylammonium hydroxide Solvents: Toluene ; 5 min, 75 °C
Référence
- A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-olsBeilstein Journal of Organic Chemistry, 2011, 7, 426-431,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Tetrahydrofuran
Référence
- Selective and efficient access to ortho, meta and para ring-substituted phenylacetylene derivatives R-[CC-C6H4]x-Y (Y = H, NO2, CN, I, NH2)Tetrahedron, 1997, 53(22), 7595-7604,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Tributylmethoxystannane Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 5 h, reflux; reflux → rt
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; rt
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; rt
Référence
- One-Pot Transformation of Ph2P(O)-Protected Ethynes: Deprotection Followed by Transition Metal-Catalyzed CouplingJournal of Organic Chemistry, 2013, 78(24), 12802-12808,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol , Toluene ; 1 h, 75 °C
1.2 Reagents: Acetic acid ; neutralized
1.2 Reagents: Acetic acid ; neutralized
Référence
- Novel monomers applicable to a compensation film, an optical film, and a display device, United States, , ,
Méthode de production 10
Conditions de réaction
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; rt; 3 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubilityEuropean Polymer Journal, 2021, 147,,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 4 h, rt
Référence
- Fluoro-substituted phenyleneethynylenes: acetylenic n-type organic semiconductorsChemistry Letters, 2010, 39(12), 1300-1302,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 24 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Cu(I) catalysis for selective condensation/bicycloaromatization of two different arylalkynes: direct and general construction of functionalized C-N axial biaryl compoundsChemical Science, 2022, 13(1), 263-273,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; rt → 50 °C; 50 °C
Référence
- Dielectric polymer compositions containing phenylactylene (di)adamantane monomer for microelectronic applications, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt
Référence
- Chemoselective Synthesis of 1,1-Disubstituted Vinyl Triflates from Terminal Alkynes Using TfOH in the Presence of TMSN3Organic Letters, 2019, 21(12), 4694-4697,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium fluoride Solvents: Methanol , Dichloromethane ; 6 h, rt
Référence
- Enhanced Emission in Self-Assembled Phenyleneethynylene Derived π-GelatorsAdvanced Optical Materials, 2020, 8(14),,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt → 50 °C; 3 h, 50 °C; cooled
1.2 Solvents: Dichloromethane ; 30 min, cooled
1.2 Solvents: Dichloromethane ; 30 min, cooled
Référence
- Compositions and methods for thermosetting acetylenic monomers in organic compositions, United States, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 7 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol , Chloroform , Water ; 0.5 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol , Chloroform , Water ; 0.5 h, rt
Référence
- New fluorophores with rod-shaped polycyano π-conjugated structures: Synthesis and photophysical propertiesOrganic Letters, 2006, 8(4), 717-720,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; overnight, rt
Référence
- Combinatorial synthesis of oligo(phenylene ethynylene)sTetrahedron, 2002, 58(52), 10387-10405,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 1.5 h, rt
Référence
- Synthesis and spectroscopic studies of arylethynylsilanesChemistry - An Asian Journal, 2007, 2(4), 489-498,
Méthode de production 20
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Dichloromethane ; rt; 12 h, rt
Référence
- Synthesis of a Homopolymer of Oligo(p-phenyleneethynylene) Attached to Alternate Carbons of a Main Chain Polyethylene and Its Liquid-Crystalline and Optical PropertiesJournal of Macromolecular Science, 2013, 52(5), 701-715,
1-Ethynyl-4-(phenylethynyl)benzene Raw materials
- 4-Bromophenylacetylene
- Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-
- Phosphine oxide, diphenyl(phenylethynyl)-
- 1-(4-Bromophenyl)-2-phenylacetylene
- ethynyltrimethylsilane
- 1-Ethynyl-4-iodobenzene
- 3-Butyn-2-ol, 2-methyl-4-[4-(2-phenylethynyl)phenyl]-
1-Ethynyl-4-(phenylethynyl)benzene Preparation Products
1-Ethynyl-4-(phenylethynyl)benzene Littérature connexe
-
Weiwei Wu,Liang Huang,Erkang Wang,Shaojun Dong Chem. Sci. 2020 11 9741
-
Russell W. Winkel,Galyna G. Dubinina,Khalil A. Abboud,Kirk S. Schanze Dalton Trans. 2014 43 17712
-
Wen-Guang Wang,Feng Wang,Hong-Yan Wang,Chen-Ho Tung,Li-Zhu Wu Dalton Trans. 2012 41 2420
-
Kun Li,Qing Wang Chem. Commun. 2005 4786
-
Hermann Neitz,Claudia H?bartner Chem. Commun. 2023 59 12003
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:92866-00-7)1-Ethynyl-4-(phenylethynyl)benzene

Pureté:99%
Quantité:5g
Prix ($):340.0